![molecular formula C11H8N2S B1681003 ナフト[1,2-d]チアゾール-2-アミン CAS No. 40172-65-4](/img/structure/B1681003.png)

ナフト[1,2-d]チアゾール-2-アミン

概要

説明

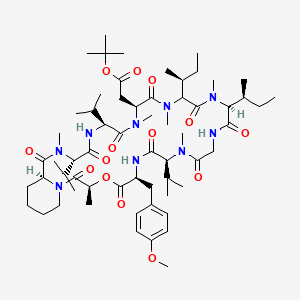

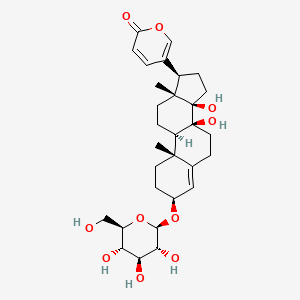

Naphtho[1,2-d]thiazol-2-amine, also known as SKA-31, is a compound with the molecular formula C11H8N2S . It is a tricyclic thiazole and has been studied as a new anti-Parkinsonian compound .

Synthesis Analysis

Schiff bases of naphtha[1,2-d]thiazol-2-amine were synthesized by reacting it with various substituted aromatic aldehydes . The 2-(2’-Hydroxy)benzylideneaminonaphthothiazole was converted to its Co(II), Ni(II), and Cu(II) metal complexes upon treatment with metal salts in ethanol .Molecular Structure Analysis

The molecular structure of Naphtho[1,2-d]thiazol-2-amine consists of a naphthalene ring fused with a thiazole ring . The InChIKey of the compound is FECQXVPRUCCUIL-UHFFFAOYSA-N .Chemical Reactions Analysis

Naphtho[1,2-d]thiazol-2-amine has been found to activate KCa2 and KCa3.1 potassium channels . It potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure .Physical And Chemical Properties Analysis

The molecular weight of Naphtho[1,2-d]thiazol-2-amine is 200.26 g/mol . Its melting point is 184-188°C .科学的研究の応用

循環器系疾患

SKA-31は、循環器系機能に関与するK Ca 3.1およびK Ca 2チャネルのアクチベーターとして知られています。 マウス頸動脈の、アセチルコリン誘発EDHF型血管拡張を促進し、正常血圧および高血圧マウスの両方で血圧を低下させることが示されています .

血管拡張

この化合物は、分離したマウス頸動脈におけるアセチルコリン誘発血管拡張を増加させ、フェニレフリンで前収縮した分離したラット腸間膜動脈輪の弛緩を誘導します .

高血圧管理

SKA-31は、実験的に高血圧のモデルマウスにおいて有意な血圧低下作用を有しており、高血圧治療標的としてのカリウムチャネル活性化を示唆しています .

カリウムチャネル活性化

KCa2およびKCa3.1カリウムチャネルを活性化し、これらのチャネルは、興奮性細胞および非興奮性細胞の両方において、カルシウムシグナル伝達カスケードと膜電位を調節する上で重要な役割を果たしています .

EDHF応答の増強

SKA-31は、血管緊張の調節において重要な因子である、内皮由来過分極因子(EDHF)応答を増強します .

分子効力

ベンゾチアゾールライブラリーの中で、SKA-31は、KCa2チャネルを活性化する際に、リルーゾールの10〜20倍強力な化合物の1つとして同定され、低EC50値を示し、これらのチャネルを調節する際の高い効力を示しています .

作用機序

Target of Action

Naphtho[1,2-d]thiazol-2-amine, also known as SKA-31, primarily targets the KCa2 and KCa3.1 potassium channels . These channels are critically involved in modulating calcium-signaling cascades and membrane potential in both excitable and non-excitable cells .

Mode of Action

SKA-31 is an activator of these potassium channels. It has been found to be 10 to 20 times more potent than riluzole, a neuroprotectant used as a template for the design of KCa2/3 channel activators . It activates KCa2.1, KCa2.2, KCa2.3, and KCa3.1 channels with EC50 values of 430 nM and 2.9 μM, 1.9 μM, 1.2 and 2.9 μM, and 115 and 260 nM respectively .

Biochemical Pathways

The activation of these channels by SKA-31 potentiates the endothelium-derived hyperpolarizing factor (EDHF) response . This response is critical for vasodilation, a process that relaxes the smooth muscle in the blood vessels, leading to a decrease in vascular resistance and an increase in blood flow .

Pharmacokinetics

It is also mentioned that SKA-31 has a half-life of 12 hours , which suggests a relatively long duration of action.

Result of Action

The activation of KCa2/3 channels by SKA-31 leads to a potentiation of the EDHF-mediated dilations of carotid arteries . This results in a lowering of blood pressure . In fact, administration of 10 and 30 mg/kg SKA-31 lowered mean arterial blood pressure by 4 and 6 mm Hg in normotensive mice and by 12 mm Hg in angiotensin-II-induced hypertension .

Action Environment

It is worth noting that the effects of ska-31 were absent in kca31-deficient mice , suggesting that the presence of this channel is crucial for the compound’s action.

生物活性

Naphtho[1,2-d]thiazol-2-amine has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant activities. Naphtho[1,2-d]thiazol-2-amine has also been shown to modulate the activity of enzymes involved in metabolic pathways, to inhibit the growth of bacteria, and to interact with cell membrane receptors.

Biochemical and Physiological Effects

Naphtho[1,2-d]thiazol-2-amine has been shown to modulate the activity of enzymes involved in metabolic pathways, to inhibit the growth of bacteria, and to interact with cell membrane receptors. Additionally, Naphtho[1,2-d]thiazol-2-amine has been shown to have anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant activities.

実験室実験の利点と制限

The use of Naphtho[1,2-d]thiazol-2-amine in laboratory experiments has several advantages, including its low cost and ease of synthesis. Additionally, Naphtho[1,2-d]thiazol-2-amine can be used to modulate the activity of enzymes involved in metabolic pathways, to inhibit the growth of bacteria, and to interact with cell membrane receptors. However, there are also several limitations to the use of Naphtho[1,2-d]thiazol-2-amine in laboratory experiments, including its instability and its potential to cause cytotoxicity.

将来の方向性

The future of Naphtho[1,2-d]thiazol-2-amine research is promising. Potential future directions for Naphtho[1,2-d]thiazol-2-amine research include the development of new synthetic methods for the synthesis of Naphtho[1,2-d]thiazol-2-amine, the development of new applications for Naphtho[1,2-d]thiazol-2-amine in the treatment of diseases, and the exploration of the pharmacodynamics of Naphtho[1,2-d]thiazol-2-amine. Additionally, further research is needed to explore the potential toxicological effects of Naphtho[1,2-d]thiazol-2-amine and to develop new methods for its safe and effective use in laboratory experiments.

生化学分析

Biochemical Properties

SKA-31 interacts with KCa2.x and KCa3.1 potassium channels . It has been found to activate these channels with EC50 values of 260 nM for KCa3.1, and 1.9 μM, 2.9 μM for KCa2.2, KCa2.1 respectively . The activation of these channels by SKA-31 can enhance the endothelium-derived hyperpolarizing factor response and lower blood pressure .

Cellular Effects

SKA-31 has been shown to have significant effects on various types of cells and cellular processes. For instance, it can activate native KCa2.3 and KCa3.1 channels in murine endothelial cells . In addition, it has been found to potentiate endothelium-derived hyperpolarizing factor-mediated dilations of carotid arteries . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of SKA-31 involves its binding interactions with KCa2.x and KCa3.1 potassium channels . By activating these channels, SKA-31 can influence various cellular processes, including enzyme activation, changes in gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of SKA-31 have been observed over time in laboratory settings. For example, in a Langendorff-perfused, beating rat heart preparation, acute bolus administrations of SKA-31 dose-dependently increased total coronary flow

Dosage Effects in Animal Models

In animal models, the effects of SKA-31 vary with different dosages. For instance, administration of 10 and 30 mg/kg SKA-31 lowered mean arterial blood pressure by 4 and 6 mm Hg in normotensive mice and by 12 mm Hg in angiotensin-II-induced hypertension

Metabolic Pathways

Given its role as an activator of KCa2.x and KCa3.1 potassium channels, it is likely that it interacts with enzymes or cofactors involved in these pathways .

Transport and Distribution

Given its role as an activator of KCa2.x and KCa3.1 potassium channels, it is likely that it interacts with transporters or binding proteins involved in these pathways .

Subcellular Localization

Given its role as an activator of KCa2.x and KCa3.1 potassium channels, it is likely that it is directed to specific compartments or organelles where these channels are located .

特性

IUPAC Name |

benzo[e][1,3]benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECQXVPRUCCUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068216 | |

| Record name | Naphtho[1,2-d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40172-65-4 | |

| Record name | Naphtho[1,2-d]thiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40172-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminonaphthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[1,2-d]thiazol-2-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphtho[1,2-d]thiazol-2-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphtho[1,2-d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphtho[1,2-d]thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINONAPHTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW12CAS9T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are KCa2/3 channels, and why are they considered potential drug targets?

A1: KCa2/3 channels are voltage-independent potassium channels gated by intracellular calcium ions (Ca2+) binding to calmodulin. They are widely expressed throughout the body, playing crucial roles in regulating membrane potential, cellular excitability, and calcium signaling in various cell types, including neurons, smooth muscle cells, and immune cells. Their involvement in diverse physiological processes makes them attractive targets for developing novel therapeutics for various diseases, including hypertension, inflammation, and neurological disorders.

Q2: How does SKA-31 interact with KCa2/3 channels?

A2: SKA-31 acts as a positive gating modulator (PAM) of KCa2/3 channels. [, , , ] It binds to the interface between the calmodulin N-lobe and the calmodulin-binding domain of the channel, stabilizing the open conformation and increasing the channel's sensitivity to Ca2+. [] This leads to enhanced K+ efflux, hyperpolarization of the cell membrane, and modulation of downstream calcium signaling pathways. [, , , , ]

Q3: What are the downstream effects of SKA-31-mediated KCa2/3 channel activation?

A3: SKA-31-induced KCa2/3 channel activation triggers various downstream effects depending on the cell type and physiological context. In vascular smooth muscle, it induces vasodilation by hyperpolarizing the cell membrane and reducing vascular tone. [, , , , , ] In the heart, SKA-31 increases coronary flow by dilating coronary arteries. [] In neurons, SKA-31 modulates neuronal excitability and synaptic transmission, potentially impacting learning, memory, and neuroprotection. [, ]

Q4: What is the molecular formula and weight of SKA-31?

A4: The molecular formula of SKA-31 is C11H9N3S, and its molecular weight is 215.28 g/mol.

Q5: Is there any information on the spectroscopic data or material compatibility of SKA-31 available in the provided research?

A5: The provided research primarily focuses on the pharmacological and physiological effects of SKA-31. It does not delve into detailed spectroscopic data or comprehensive material compatibility analysis. Further research is needed to explore these aspects fully.

Q6: How do structural modifications of SKA-31 impact its activity and selectivity?

A6: Studies exploring SKA-31 analogs revealed crucial structural determinants for its activity and selectivity. For instance, introducing a methyl group at the 5-position of the naphtho[1,2-d]thiazol-2-amine scaffold led to SKA-121, displaying enhanced selectivity for KCa3.1 over KCa2.3 channels. [] This highlights the importance of specific substitutions for fine-tuning the compound's pharmacological profile.

Q7: What is known about the stability of SKA-31 and strategies to improve its formulation?

A7: While the provided research doesn't explicitly discuss SKA-31's stability, one study mentions that an analog, SKA-111, exhibited a longer half-life and better brain penetration than SKA-121. [] This suggests that structural modifications could influence SKA-31's pharmacokinetic properties. Further investigation is required to understand its stability under various conditions and develop optimal formulations for improved solubility, bioavailability, and controlled release.

Q8: Are there known resistance mechanisms to SKA-31 or cross-resistance with other compounds?

A8: The provided research doesn't mention specific resistance mechanisms to SKA-31 or cross-resistance patterns. Considering its mechanism of action as a KCa2/3 channel activator, it is plausible that alterations in channel expression, mutations affecting drug binding, or downstream signaling pathway modifications could contribute to potential resistance development. This warrants further investigation to understand long-term treatment outcomes.

Q9: What is the current understanding of the toxicological profile and safety of SKA-31?

A11: While detailed toxicological data for SKA-31 is limited in the provided research, some studies report its safety and tolerability at specific doses and treatment durations in animal models. [, , ] One study noted a significant reduction in heart rate in mice treated with a high dose of SKA-111, an analog of SKA-31, suggesting potential cardiovascular effects at higher concentrations. [] Thorough preclinical toxicological assessments and subsequent clinical trials are essential to establish its safety profile for potential human use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)

![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)